molecular formula C20H23NO3 B4654998 6,7-diethoxy-4-(2-methylphenyl)-3,4-dihydro-2(1H)-quinolinone

6,7-diethoxy-4-(2-methylphenyl)-3,4-dihydro-2(1H)-quinolinone

Cat. No. B4654998
M. Wt: 325.4 g/mol
InChI Key: PUPUXRNDOTWCNS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6,7-diethoxy-4-(2-methylphenyl)-3,4-dihydro-2(1H)-quinolinone is a chemical compound that belongs to the quinolone family. It has gained attention in scientific research due to its potential as a therapeutic agent for various diseases.

Mechanism of Action

The mechanism of action of 6,7-diethoxy-4-(2-methylphenyl)-3,4-dihydro-2(1H)-quinolinone is not fully understood. However, it has been suggested that the compound exerts its therapeutic effects by modulating various signaling pathways in the body. It has been shown to inhibit the activity of certain enzymes and proteins that are involved in inflammation and cancer cell proliferation.
Biochemical and Physiological Effects:
Studies have shown that 6,7-diethoxy-4-(2-methylphenyl)-3,4-dihydro-2(1H)-quinolinone has various biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. The compound has also been shown to induce apoptosis in cancer cells and inhibit their proliferation. Additionally, it has been shown to have antimicrobial activity against various strains of bacteria and fungi.

Advantages and Limitations for Lab Experiments

One advantage of using 6,7-diethoxy-4-(2-methylphenyl)-3,4-dihydro-2(1H)-quinolinone in lab experiments is that it has shown promising results in various studies. However, one limitation is that the compound has not been extensively studied, and more research is needed to fully understand its potential therapeutic applications.

Future Directions

There are several future directions for research on 6,7-diethoxy-4-(2-methylphenyl)-3,4-dihydro-2(1H)-quinolinone. One direction is to investigate its potential as an antioxidant and its effects on oxidative stress. Another direction is to study its effects on neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, more research is needed to fully understand the mechanism of action of the compound and its potential therapeutic applications in various diseases.
Conclusion:
In conclusion, 6,7-diethoxy-4-(2-methylphenyl)-3,4-dihydro-2(1H)-quinolinone is a promising compound that has shown potential therapeutic applications in various diseases. Its anti-inflammatory, anti-cancer, and anti-microbial properties make it a promising candidate for future research. However, more studies are needed to fully understand its mechanism of action and potential therapeutic applications.

Scientific Research Applications

6,7-diethoxy-4-(2-methylphenyl)-3,4-dihydro-2(1H)-quinolinone has been studied for its potential therapeutic applications in various diseases. It has been shown to have anti-inflammatory, anti-cancer, and anti-microbial properties. The compound has also been investigated for its potential use as an antioxidant and in the treatment of neurodegenerative diseases.

properties

IUPAC Name

6,7-diethoxy-4-(2-methylphenyl)-3,4-dihydro-1H-quinolin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23NO3/c1-4-23-18-10-16-15(14-9-7-6-8-13(14)3)11-20(22)21-17(16)12-19(18)24-5-2/h6-10,12,15H,4-5,11H2,1-3H3,(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUPUXRNDOTWCNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C2C(=C1)C(CC(=O)N2)C3=CC=CC=C3C)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6,7-diethoxy-4-(2-methylphenyl)-3,4-dihydroquinolin-2(1H)-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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